Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine and iodine atoms, and an imidodicarbonic acid ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the ester moiety.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including THF, DMF, and dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine and iodine atoms in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the ester moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodopyridine: A simpler analog with similar halogen substitution on the pyridine ring.
Imidodicarbonic Acid Esters: Other esters with different substituents on the imidodicarbonic acid moiety.
Uniqueness
The uniqueness of 2-(6-Fluoro-5-iodo-2-pyridinyl)imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester lies in its combination of functional groups, which imparts specific reactivity and potential applications. The presence of both fluorine and iodine atoms in the pyridine ring, along with the bulky tert-butyl ester groups, makes this compound particularly interesting for various chemical and biological studies.
Properties
Molecular Formula |
C15H20FIN2O4 |
---|---|
Molecular Weight |
438.23 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-5-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)10-8-7-9(17)11(16)18-10/h7-8H,1-6H3 |
InChI Key |
DAQUELLRNNPPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=C(C=C1)I)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.